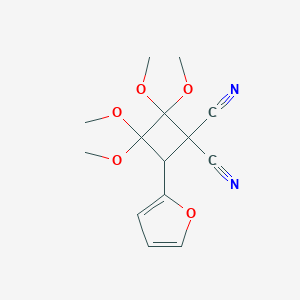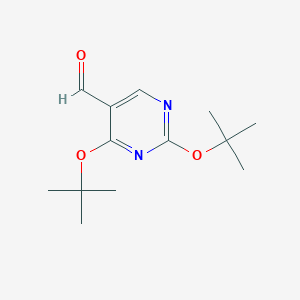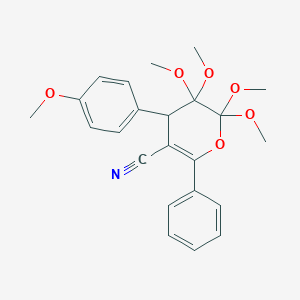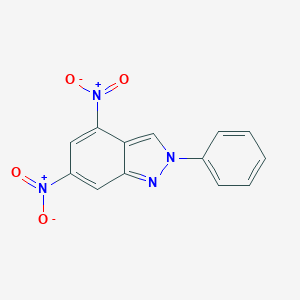
4,6-Dinitro-2-phenyl-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitro-2-phenyl-2H-indazole (DNPI) is a synthetic compound that belongs to the class of indazole derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in scientific research. The purpose of
Mechanism Of Action
4,6-Dinitro-2-phenyl-2H-indazole works by binding to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a disruption of cellular signaling pathways and can have a variety of downstream effects on cellular processes.
Biochemical And Physiological Effects
4,6-Dinitro-2-phenyl-2H-indazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PKC, 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to inhibit the activity of other enzymes, including protein kinase A (PKA) and cyclic AMP-dependent protein kinase (PKA). 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in a variety of diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4,6-Dinitro-2-phenyl-2H-indazole is its potent inhibitory activity against PKC. This makes it a valuable tool for studying the role of PKC in a variety of cellular processes. However, one of the limitations of 4,6-Dinitro-2-phenyl-2H-indazole is its potential toxicity. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using the compound in lab experiments.
Future Directions
There are a number of future directions for research on 4,6-Dinitro-2-phenyl-2H-indazole. One area of research is the development of more selective inhibitors of PKC. While 4,6-Dinitro-2-phenyl-2H-indazole is a potent inhibitor of PKC, it also inhibits other enzymes, which can lead to off-target effects. Another area of research is the study of the role of PKC in disease. 4,6-Dinitro-2-phenyl-2H-indazole has been used to study the role of PKC in a variety of diseases, including cancer, diabetes, and cardiovascular disease, and there is potential for further research in this area. Finally, the development of new synthetic methods for 4,6-Dinitro-2-phenyl-2H-indazole could lead to the development of more potent and selective inhibitors of PKC.
Synthesis Methods
4,6-Dinitro-2-phenyl-2H-indazole can be synthesized using a variety of methods, including the reaction of 2-phenylindazole with nitric acid and sulfuric acid, or the reaction of 2-phenylindazole with nitric acid and acetic anhydride. The yield of 4,6-Dinitro-2-phenyl-2H-indazole is typically high, and the purity of the compound can be easily achieved using standard purification techniques.
Scientific Research Applications
4,6-Dinitro-2-phenyl-2H-indazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the study of PKC, a family of enzymes that play a critical role in cellular signaling and regulation. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be a potent inhibitor of PKC, and has been used to study the role of PKC in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
properties
CAS RN |
308103-90-4 |
|---|---|
Product Name |
4,6-Dinitro-2-phenyl-2H-indazole |
Molecular Formula |
C13H8N4O4 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
4,6-dinitro-2-phenylindazole |
InChI |
InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
FGCHSEHTKDCGLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



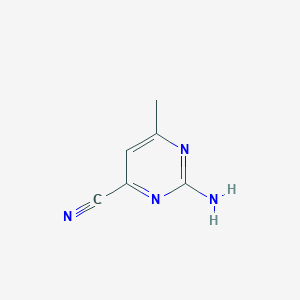


![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)

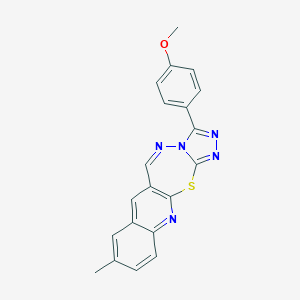
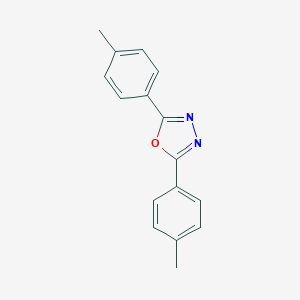
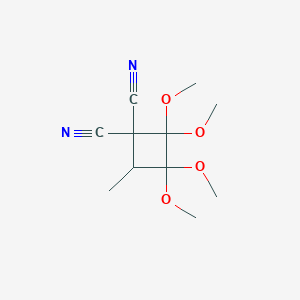
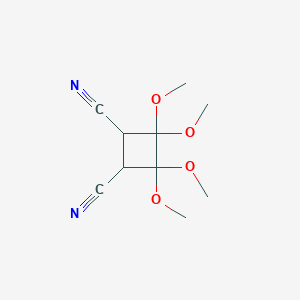
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)

